
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent inhibitory activity against certain enzymes. It has also been studied for its potential use as a fluorescent probe in biochemical assays.
Mechanism of Action
The mechanism of action of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific enzymes and proteins. The compound binds to the active site of these enzymes and inhibits their activity, leading to a decrease in their biological function. The exact mechanism of inhibition may vary depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in various biological processes, including cell signaling, metabolism, and DNA replication. It has also been shown to exhibit fluorescent properties, making it useful as a probe in biochemical assays.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying the biological function of these enzymes and their role in various biological processes. However, the compound may have limitations in terms of its specificity and selectivity for certain enzymes, which may require additional optimization in lab experiments.
Future Directions
There are several future directions for the study of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's interactions with specific enzymes and proteins to gain a better understanding of its mechanism of action. Additionally, the compound's potential applications in various fields, such as medicinal chemistry and biochemical assays, could be further explored. Finally, the development of more specific and selective inhibitors based on this compound could be a potential future direction.
In conclusion, this compound is a complex compound with potential applications in various fields of scientific research. Its potent inhibitory activity against certain enzymes and fluorescent properties make it a useful tool for studying biological processes. However, further research is needed to optimize its synthesis method, understand its mechanism of action, and explore its potential applications.
Synthesis Methods
The synthesis of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves a series of chemical reactions that require specific reagents and conditions. The process involves the reaction of 5-chloropyrimidine-2-ol with 1-bromo-3-chloropropane to form 5-chloro-2-(3-chloropropyl)pyrimidine. This compound is then reacted with piperidine to obtain (3-(5-chloro-2-pyrimidinyloxy)-1-piperidinyl)(3-chloropropyl)amine. The final step involves the reaction of this intermediate compound with 9H-xanthene-9-carboxaldehyde to form the desired product.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c24-15-12-25-23(26-13-15)29-16-6-5-11-27(14-16)22(28)21-17-7-1-3-9-19(17)30-20-10-4-2-8-18(20)21/h1-4,7-10,12-13,16,21H,5-6,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKJMUYCVVVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=NC=C(C=N5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
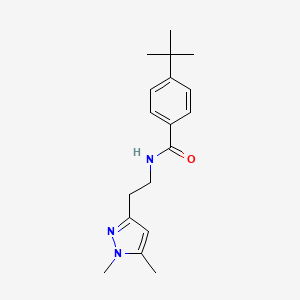
![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)
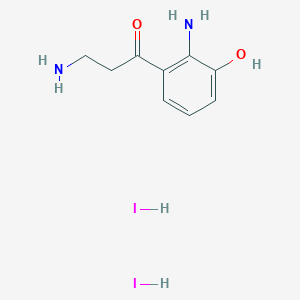

![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
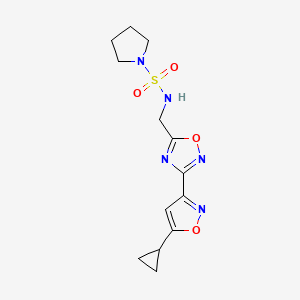
![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
![1-{[6-(4-Fluorophenyl)pyridin-3-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B2899726.png)
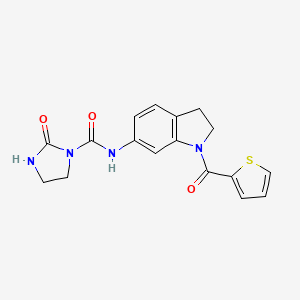
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2899729.png)

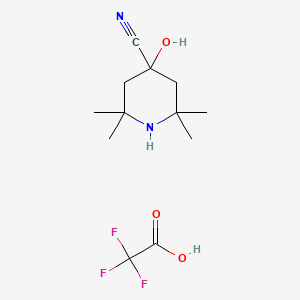
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)
